Clinical Antidepressant Efficacy: Head-to-Head Non-Inferiority to Fluoxetine (Phase II, n = 348)
In a 6-week, multicenter, double-blind, placebo-controlled Phase II trial enrolling 348 patients meeting DSM-IV criteria for major depression, igmesine at both 25 mg/day and 100 mg/day (p.o.) demonstrated antidepressant efficacy comparable to fluoxetine 20 mg/day as measured by Hamilton Depression Rating Scale (HAM-D) score change [1]. Adverse events were reported in 50% of igmesine 25 mg/day patients and 62% of igmesine 100 mg/day patients, compared with 66% of fluoxetine-treated patients and 53% of placebo-treated patients, indicating a numerically favorable tolerability profile at the lower igmesine dose [1]. No other selective σ1 agonist (PRE-084, SA4503) has published human Phase II efficacy data against an active SSRI comparator, making this dataset unique within the σ1 agonist class [2]. Note: a subsequent Phase III trial failed to replicate significant separation from placebo, and further clinical development was terminated for commercial rather than safety reasons .
| Evidence Dimension | Antidepressant efficacy measured by HAM-D score change from baseline |
|---|---|
| Target Compound Data | Igmesine 25 mg/day and 100 mg/day: comparable efficacy to fluoxetine (numerical HAM-D improvement; exact score values not publicly disclosed in accessible literature) |
| Comparator Or Baseline | Fluoxetine 20 mg/day (active comparator); placebo (negative control) |
| Quantified Difference | Efficacy: non-inferior to fluoxetine at both igmesine doses. Adverse events: igmesine 25 mg (50%) vs fluoxetine (66%) = 16 percentage-point lower AE incidence; igmesine 100 mg (62%) vs fluoxetine (66%) = 4 percentage-point lower AE incidence; placebo: 53% |
| Conditions | 6-week, multicenter, double-blind, placebo-controlled Phase II clinical trial; n = 348; DSM-IV major depression; oral administration |
Why This Matters
Igmesine is the only selective σ1 agonist with peer-reviewed, comparator-controlled human antidepressant efficacy data versus an established SSRI (fluoxetine), providing a unique clinical benchmark for preclinical-to-clinical translation studies and target-validation research programs.
- [1] Fishback, J.A., Robson, M.J., Xu, Y.T., & Matsumoto, R.R. (2010). Sigma receptors: Potential targets for a new class of antidepressant drug. Pharmacology & Therapeutics, 127(3), 271–282. (Cites Pande et al., 1999; Volz & Stoll, 2004 for igmesine Phase II data.) View Source
- [2] Wikipedia. Igmesine. (Summarizes two Phase II trials showing efficacy comparable to fluoxetine and Phase III failure.) View Source
